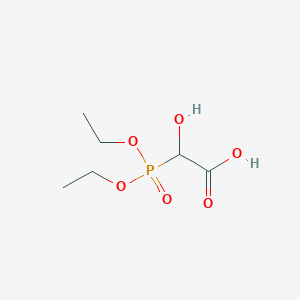

(Diethoxyphosphinyl)-hydroxyacetic acid

Description

(Diethoxyphosphinyl)-hydroxyacetic acid is a phosphonated derivative of hydroxyacetic acid (glycolic acid), combining a diethoxyphosphinyl group [P(O)(OEt)₂] with a hydroxyacetic acid backbone.

Hydroxyacetic acid itself is widely used in industrial processes (e.g., leather tanning, metal cleaning) for its acidity, chelation, and bactericidal properties . The addition of a diethoxyphosphinyl group likely modifies these properties, increasing stability and enabling applications in organic synthesis or as a metal-chelating agent.

Properties

Molecular Formula |

C6H13O6P |

|---|---|

Molecular Weight |

212.14 g/mol |

IUPAC Name |

2-diethoxyphosphoryl-2-hydroxyacetic acid |

InChI |

InChI=1S/C6H13O6P/c1-3-11-13(10,12-4-2)6(9)5(7)8/h6,9H,3-4H2,1-2H3,(H,7,8) |

InChI Key |

UBEDHXBAXXAJGL-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C(C(=O)O)O)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparison

The table below compares key structural features and molecular properties of (Diethoxyphosphinyl)-hydroxyacetic acid with similar compounds:

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | CAS Number |

|---|---|---|---|---|

| This compound* | C₆H₁₃O₆P | 212.14 (calc.) | -OH, -P(O)(OEt)₂, -COOH | Not Provided |

| (Diethoxyphosphinyl)acetic acid | C₆H₁₃O₅P | 196.14 | -P(O)(OEt)₂, -COOH | 3095-95-2 |

| Methyl Diethylphosphonoacetate | C₇H₁₅O₅P | 210.17 | -P(O)(OEt)₂, -COOCH₃ | 1067-74-9 |

| Ethyl (Diphenylphosphoryl)acetate | C₁₆H₁₇O₄P | 304.28 | -P(O)(Ph)₂, -COOEt | 6361-5-3 |

| Benzilic Acid (2-Hydroxy-2,2-diphenylacetic acid) | C₁₄H₁₂O₃ | 228.24 | -OH, -Ph₂, -COOH | 76-93-7 |

*Inferred structure: 2-Hydroxy-2-(diethoxyphosphinyl)acetic acid.

Key Differences and Implications

(a) Functional Groups

- This compound contains both hydroxyl (-OH) and phosphonyl [P(O)(OEt)₂] groups on the same carbon as the carboxylic acid (-COOH). This structure enhances its ability to act as a polydentate ligand for metal ions .

- Methyl Diethylphosphonoacetate replaces the carboxylic acid with a methyl ester (-COOCH₃), making it less acidic and more lipophilic. This esterification is common in prodrug design to improve membrane permeability .

(b) Substituent Effects

- Ethyl (Diphenylphosphoryl)acetate substitutes ethoxy groups with phenyl rings on the phosphonyl group.

- Benzilic Acid replaces the phosphonyl group with two phenyl groups, creating a bulky structure with strong UV absorption.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.